molecular formula C5H9Br B13955890 1-Pentene, 3-bromo- CAS No. 53045-71-9

1-Pentene, 3-bromo-

Cat. No.: B13955890
CAS No.: 53045-71-9
M. Wt: 149.03 g/mol
InChI Key: MAUHKVNIHVSMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentene, 3-bromo- is an organic compound with the molecular formula C5H9Br It is a brominated derivative of pentene, specifically brominated at the third carbon of the pentene chain

Preparation Methods

1-Pentene, 3-bromo- can be synthesized through several methods. One common synthetic route involves the bromination of 1-pentene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule adds across the double bond of 1-pentene, resulting in the formation of 3-bromo-1-pentene .

Industrial production methods often involve the use of large-scale bromination reactors where 1-pentene is continuously fed into the reactor along with bromine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

1-Pentene, 3-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in 1-pentene, 3-bromo- can be substituted with other nucleophiles. For example, reacting with sodium ethoxide (NaOEt) can result in the formation of 1-pentene, 3-ethoxy-.

    Elimination Reactions: Under strong basic conditions, such as with sodium amide (NaNH2), 1-pentene, 3-bromo- can undergo elimination to form 1-pentyne.

    Addition Reactions: The double bond in 1-pentene, 3-bromo- can participate in addition reactions.

Scientific Research Applications

1-Pentene, 3-bromo- is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentene, 3-bromo- in chemical reactions typically involves the formation of a bromonium ion intermediate. When the compound reacts with bromine, the double bond in 1-pentene, 3-bromo- interacts with the bromine molecule, leading to the formation of a cyclic bromonium ion. This intermediate is then attacked by a nucleophile, resulting in the formation of the final product .

Comparison with Similar Compounds

1-Pentene, 3-bromo- can be compared with other brominated alkenes such as:

    3-Bromo-1-butene: Similar in structure but with one less carbon atom.

    3-Bromo-1-hexene: Similar in structure but with one more carbon atom.

    1-Bromo-2-pentene: The bromine atom is located at a different position on the pentene chain.

The uniqueness of 1-Pentene, 3-bromo- lies in its specific reactivity due to the position of the bromine atom and the double bond, which allows for selective reactions and the synthesis of specific target molecules .

Properties

IUPAC Name

3-bromopent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUHKVNIHVSMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334635
Record name 1-Pentene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53045-71-9
Record name 1-Pentene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.